molecular formula C14H16NNaO3 B12678270 Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, sodium salt CAS No. 94088-71-8

Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, sodium salt

Cat. No.: B12678270
CAS No.: 94088-71-8
M. Wt: 269.27 g/mol
InChI Key: LHGQNWKTQRRMJC-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, sodium salt is a chemical compound with the molecular formula C14H17NO3Na. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in chemical synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, sodium salt typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, sodium salt has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, sodium salt involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-3-carbomethoxy-4-piperidone hydrochloride
  • Benzyl 4-oxo-3-(triethylsilyl)piperidine-1-carboxylate
  • 2-(Piperidin-4-yl)benzoic acid hydrochloride

Uniqueness

Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, sodium salt is unique due to its specific structural features and reactivity. The presence of the benzyl group and the oxo functionality on the piperidine ring imparts distinct chemical properties, making it valuable in various synthetic and research applications .

Properties

CAS No.

94088-71-8

Molecular Formula

C14H16NNaO3

Molecular Weight

269.27 g/mol

IUPAC Name

sodium;methyl 1-benzyl-4-oxopiperidin-3-ide-3-carboxylate

InChI

InChI=1S/C14H16NO3.Na/c1-18-14(17)12-10-15(8-7-13(12)16)9-11-5-3-2-4-6-11;/h2-6H,7-10H2,1H3;/q-1;+1

InChI Key

LHGQNWKTQRRMJC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)[C-]1CN(CCC1=O)CC2=CC=CC=C2.[Na+]

Origin of Product

United States

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